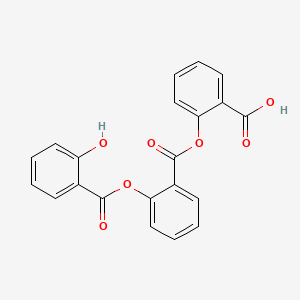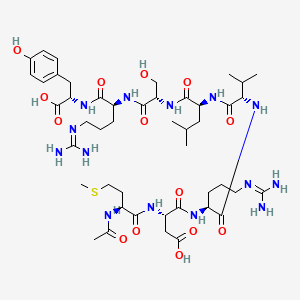
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH, also known as MDRVSR, is a peptide that has been extensively studied for its potential applications in scientific research. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research studies.
Aplicaciones Científicas De Investigación
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been studied for its potential applications in a wide range of scientific research areas, including neurology, immunology, and oncology. In neurology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to modulate immune responses and may have potential applications in the treatment of autoimmune diseases. In oncology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit antitumor activity and may have potential applications in cancer therapy.
Mecanismo De Acción
The mechanism of action of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is not fully understood. However, it has been found to interact with various cellular receptors and signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway. Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has also been found to modulate the activity of various enzymes and transcription factors.
Efectos Bioquímicos Y Fisiológicos
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit various biochemical and physiological effects. In neurology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to protect neurons from oxidative stress and apoptosis. In immunology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to modulate the production of cytokines and chemokines. In oncology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to induce apoptosis and inhibit tumor cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has several advantages for use in lab experiments. It is relatively easy to synthesize using SPPS techniques and can be modified to incorporate various tags or labels for tracking purposes. However, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH also has some limitations. It can be difficult to obtain high yields of pure peptide, and its mechanism of action is not fully understood, making it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH. One area of interest is the development of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the exploration of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH's potential applications in immunotherapy for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH and its potential applications in cancer therapy.
Conclusion
In conclusion, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is a promising peptide with potential applications in a wide range of scientific research areas. Its synthesis method using SPPS techniques provides a high degree of purity and allows for the synthesis of peptides with various modifications. Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH's mechanism of action is not fully understood, but it has been found to exhibit various biochemical and physiological effects. While Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has some limitations, its potential applications make it an exciting area of research for the future.
Métodos De Síntesis
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The peptide is then cleaved from the support and deprotected to yield the final product. This method provides a high degree of purity and allows for the synthesis of peptides with a variety of modifications.
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H76N14O14S/c1-23(2)19-31(40(69)59-34(22-61)42(71)55-28(9-7-16-51-45(47)48)37(66)58-33(44(73)74)20-26-11-13-27(63)14-12-26)57-43(72)36(24(3)4)60-39(68)29(10-8-17-52-46(49)50)54-41(70)32(21-35(64)65)56-38(67)30(15-18-75-6)53-25(5)62/h11-14,23-24,28-34,36,61,63H,7-10,15-22H2,1-6H3,(H,53,62)(H,54,70)(H,55,71)(H,56,67)(H,57,72)(H,58,66)(H,59,69)(H,60,68)(H,64,65)(H,73,74)(H4,47,48,51)(H4,49,50,52)/t28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCLEKCYMGHRJJ-QTRQOAAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H76N14O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

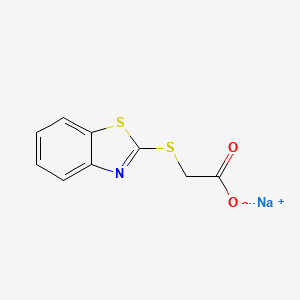
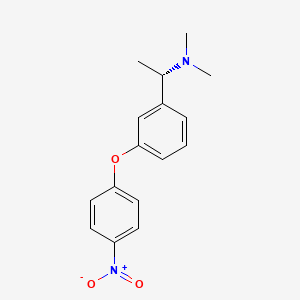

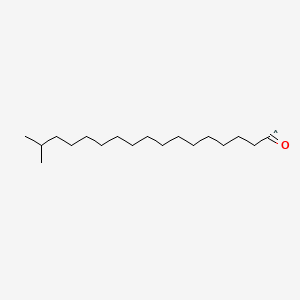
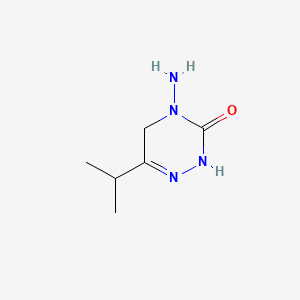
![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)
![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)
